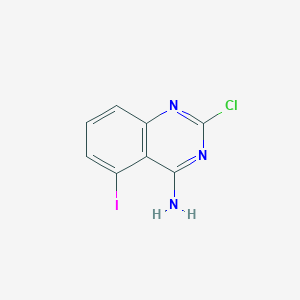2-Chloro-5-iodoquinazolin-4-amine
CAS No.: 1107694-85-8
Cat. No.: VC2633711
Molecular Formula: C8H5ClIN3
Molecular Weight: 305.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1107694-85-8 |
|---|---|
| Molecular Formula | C8H5ClIN3 |
| Molecular Weight | 305.5 g/mol |
| IUPAC Name | 2-chloro-5-iodoquinazolin-4-amine |
| Standard InChI | InChI=1S/C8H5ClIN3/c9-8-12-5-3-1-2-4(10)6(5)7(11)13-8/h1-3H,(H2,11,12,13) |
| Standard InChI Key | QCYVUPMEGWRUDZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)I)C(=NC(=N2)Cl)N |
| Canonical SMILES | C1=CC2=C(C(=C1)I)C(=NC(=N2)Cl)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Chloro-5-iodoquinazolin-4-amine features a quinazoline core structure, which consists of a benzene ring fused with a pyrimidine ring. This bicyclic aromatic system is substituted with a chlorine atom at position 2, an iodine atom at position 5, and an amino group at position 4 . The strategic positioning of these substituents creates a molecule with unique chemical reactivity patterns, particularly for synthetic transformations targeting halogenated positions.
The structural arrangement of these functional groups significantly influences the compound's electronic distribution, affecting both its physical properties and chemical reactivity. The presence of two electronegative halogen atoms creates polarization within the molecule, while the amino group at position 4 contributes to potential hydrogen bonding interactions, which are important considerations for biological activity and synthetic utility.
Physicochemical Properties
The physicochemical properties of 2-Chloro-5-iodoquinazolin-4-amine have been characterized through both experimental measurements and computational predictions. Table 1 summarizes these key properties:
Table 1. Physicochemical Properties of 2-Chloro-5-iodoquinazolin-4-amine
The moderate lipophilicity (XLogP3-AA = 2.8) of 2-Chloro-5-iodoquinazolin-4-amine suggests a balanced profile between aqueous solubility and membrane permeability, which are critical parameters in drug development . The hydrogen-bonding capabilities of the compound, with one hydrogen bond donor and three hydrogen bond acceptors, contribute to its potential for specific interactions with biological targets .
The complete absence of rotatable bonds indicates a highly rigid structure, which can be advantageous for target binding specificity but may pose challenges for conformational adaptability in protein binding pockets . The relatively high boiling point (392.2±24.0 °C) reflects the compound's stability, while the predicted pKa value (3.78±0.30) suggests that the compound may exist predominantly in its protonated form at physiological pH .
Structure-Activity Relationships
Impact of Halogen Substituents
Halogen substituents play crucial roles in medicinal chemistry, influencing both the physicochemical properties and biological activities of compounds. The presence of chlorine at position 2 and iodine at position 5 in 2-Chloro-5-iodoquinazolin-4-amine creates a unique electronic and steric environment that can significantly impact its interactions with biological targets.
Halogen bonding, which involves the interaction between the electropositive σ-hole of a halogen atom and an electron-rich site (e.g., a Lewis base), has been recognized as an important non-covalent interaction in drug-target binding. The polarizability of halogen atoms increases in the order F < Cl < Br < I, making the iodine substituent in 2-Chloro-5-iodoquinazolin-4-amine a potentially strong participant in halogen bonding interactions.
Additionally, halogen substituents can influence the metabolic stability of compounds by blocking potential sites of metabolic transformation. The presence of chlorine and iodine in 2-Chloro-5-iodoquinazolin-4-amine may enhance its metabolic stability compared to non-halogenated analogs, potentially extending its half-life and duration of action in biological systems.
Quinazoline Scaffold Modifications
The quinazoline scaffold offers numerous opportunities for structural modification to tune biological activities and physicochemical properties. For 4-anilinoquinazoline derivatives, various modifications have been explored to optimize their performance as kinase inhibitors and other therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume